2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, also known as L2, is a chiral ligand that has been extensively studied in the field of asymmetric catalysis. Its unique structure and properties make it a valuable tool for scientists working in the field of organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine is complex and depends on the specific reaction being catalyzed. In general, 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine acts as a chiral auxiliary, coordinating to the transition metal catalyst and providing a chiral environment for the reaction to occur in. The resulting chiral intermediate is then transformed into the desired product with high levels of enantioselectivity.
Biochemical and Physiological Effects:
As 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine is primarily used in laboratory experiments, there is limited information on its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine is its ability to impart high levels of enantioselectivity to a wide range of reactions. Its unique structure and properties make it a valuable tool for synthetic chemists working in the field of asymmetric catalysis. However, its synthesis can be challenging and time-consuming, and it may not be suitable for all reactions.
Direcciones Futuras
There are several potential future directions for research on 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine. One area of interest is the development of new synthetic methods for 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine and related ligands. Another area of interest is the application of 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine in new types of reactions, particularly those involving challenging substrates or reaction conditions. Finally, there is potential for 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine to be used in other fields, such as materials science or drug discovery, where its chiral properties may be valuable.
Métodos De Síntesis
The synthesis of 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine involves a multi-step process that begins with the reaction of 2-pyridinecarboxaldehyde with tert-butylamine to form the corresponding imine. This imine is then treated with ethyl glyoxylate to form the chiral oxazoline intermediate, which is subsequently reacted with pyridine to yield the final product, 2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine.
Aplicaciones Científicas De Investigación
2,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine has been used extensively in the field of asymmetric catalysis, where it has been shown to be an effective ligand for a variety of transition metal catalysts. Its ability to impart high levels of enantioselectivity to a wide range of reactions has made it a valuable tool for synthetic chemists.
Propiedades
IUPAC Name |
4-tert-butyl-2-[6-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMXPSQXYYPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.